molecular formula C12H24N2 B3388880 1-(Piperidin-3-ylmethyl)azepane CAS No. 896053-57-9

1-(Piperidin-3-ylmethyl)azepane

Cat. No.: B3388880
CAS No.: 896053-57-9
M. Wt: 196.33 g/mol
InChI Key: PRSTVIHCTITYJE-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Synthetic and Medicinal Chemistry Research

Nitrogen-containing heterocycles are of paramount importance in the fields of synthetic and medicinal chemistry. ijsrtjournal.comrsc.org These structures are not merely synthetic curiosities but are fundamental components of a vast array of biologically active molecules. rsc.org Their prevalence is highlighted by the fact that approximately 60% of all unique small-molecule drugs approved by the U.S. FDA contain a nitrogen-based heterocycle. rsc.orgmsesupplies.com This widespread use can be attributed to several key factors. The presence of nitrogen atoms often imparts favorable properties such as improved stability and the ability to form hydrogen bonds, which is crucial for interacting with biological targets like DNA and proteins. rsc.orgmdpi.com

The structural diversity of nitrogen heterocycles, which includes rings of various sizes like five-membered pyrroles and imidazoles or six-membered pyridines and pyrimidines, allows for extensive chemical modification. mdpi.com This versatility enables chemists to fine-tune the biological and pharmacological properties of molecules. mdpi.comresearchgate.net Many essential natural products, including alkaloids, vitamins, and antibiotics, feature these heterocyclic systems as their core structure. rsc.orgmdpi.com For instance, well-known substances like morphine, nicotine, and the antimalarial drug chloroquine (B1663885) are all based on nitrogen-containing heterocyclic frameworks. ijsrtjournal.commdpi.com Consequently, these scaffolds are indispensable in the ongoing quest to develop new therapeutic agents to combat a wide range of diseases. ijsrtjournal.comnih.gov

Rationale for Comprehensive Investigation of Novel Amine-Substituted Azepane and Piperidine (B6355638) Architectures, with Emphasis on 1-(Piperidin-3-ylmethyl)azepane

The combination of piperidine and azepane rings into a single molecule, such as this compound, represents a strategic approach in medicinal chemistry. Both piperidine, a six-membered ring, and azepane, a seven-membered ring, are considered "privileged structures" in drug discovery. researchgate.netnih.govmdpi.com They are frequently found in a variety of approved drugs and biologically active compounds. nih.govwikipedia.org

The rationale for investigating hybrid structures like this compound lies in the potential to create novel three-dimensional shapes that can interact with biological targets in unique ways. The piperidine ring is a cornerstone of many pharmaceuticals, while the larger, more flexible azepane ring offers different conformational possibilities. researchgate.netnih.gov Synthesizing molecules that incorporate both scaffolds can lead to compounds with new pharmacological profiles. For example, research into related structures has shown that combining different heterocyclic rings can lead to dual-acting agents, such as those that inhibit the reuptake of multiple neurotransmitters like norepinephrine (B1679862) and dopamine. nih.gov

Furthermore, the synthesis of such complex diamines is of interest for developing new chemical methodologies. The creation of these molecules can involve sophisticated techniques like piperidine ring expansion, which offers a stereoselective and regioselective route to azepane derivatives. researchgate.net The resulting constrained diamines are valuable scaffolds for further chemical exploration. While specific research on this compound is not extensively detailed in publicly available literature, the study of analogous compounds, such as 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one, indicates an interest in this class of molecules within chemical synthesis and discovery programs. nih.gov The investigation of these architectures is driven by the continuous need for novel compounds with unique structural and functional properties for a wide range of therapeutic applications. nih.gov

Table 1: Physicochemical Properties of Parent Scaffolds

Property Piperidine Azepane
Chemical Formula C₅H₁₁N C₆H₁₃N wikipedia.org
Molar Mass 85.15 g/mol 99.177 g/mol wikipedia.org
Boiling Point 106 °C 138 °C wikipedia.org
Density 0.862 g/cm³ 0.88 g/cm³ wikipedia.org
Structure Six-membered ring wikipedia.org Seven-membered ring wikipedia.org

Overview of Current Academic Research Trends in Complex Aliphatic Amine Systems

Current research in complex aliphatic amine systems is focused on several key areas, driven by the demand for more efficient and sustainable synthetic methods and the need for novel molecules with specific functions.

One major trend is the development of advanced catalytic systems for the synthesis of amines. Researchers are moving away from traditional methods and exploring the use of non-noble metal catalysts, such as those based on cobalt, for processes like reductive amination. mdpi.com These new catalysts offer advantages in terms of cost-effectiveness, sustainability, and practicality, with some systems demonstrating high efficiency in converting a wide range of starting materials into primary amines. mdpi.com

Another significant area of research is the selective functionalization of complex molecules. For instance, recent studies have shown the ability to achieve catalyst-controlled regioselective acylation, allowing for the precise modification of molecules with multiple reactive sites, such as carbohydrates. acs.org This level of control is crucial for building complex structures and fine-tuning their properties.

Furthermore, there is a growing interest in the dehydrogenative aromatization of cyclic amines like piperidine and azepane to create substituted aromatic compounds. acs.org This approach provides a modern alternative to classical synthetic routes and allows for the construction of valuable m-phenylenediamine (B132917) derivatives.

In the context of analytical chemistry, there is a continuous drive to develop more sensitive and robust methods for the detection and quantification of biogenic amines in biological samples. nih.gov These methods are essential for understanding the roles of these amines in various physiological and pathological processes. However, challenges remain due to the high polarity and low concentration of many of these compounds. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(piperidin-3-ylmethyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-4-9-14(8-3-1)11-12-6-5-7-13-10-12/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSTVIHCTITYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Structural Elucidation and Stereochemical Characterization of 1 Piperidin 3 Ylmethyl Azepane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular framework of 1-(Piperidin-3-ylmethyl)azepane. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), provide a complete picture of the proton and carbon environments and their connectivities.

The structural assembly of the molecule is confirmed through a combination of 2D NMR experiments.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY spectra would reveal correlations between adjacent protons in the piperidine (B6355638) and azepane rings. For instance, the proton at C3 of the piperidine ring would show correlations to the protons on C2, C4, and the adjacent methylene (B1212753) bridge. Similarly, distinct coupling networks would be observed for the protons within the seven-membered azepane ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is essential for assigning each carbon signal to its attached proton(s). It allows for the unambiguous assignment of the signals for each CH, CH₂, and CH₃ group within the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the different structural fragments of the molecule. Key HMBC correlations would be observed between the protons of the methylene bridge and the carbons of both the piperidine (C3) and azepane (N1') rings, definitively establishing the link between the two heterocyclic systems. nih.gov Further correlations from the N-H proton of the piperidine ring to adjacent carbons (C2, C6) would also be expected.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Piperidine C2~53~2.9-3.1 (ax), ~2.5-2.7 (eq)C3, C6
Piperidine C3~38~1.8-2.0C2, C4, C5, Methylene C
Piperidine C4~25~1.5-1.7C2, C3, C5, C6
Piperidine C5~24~1.4-1.6C3, C4, C6
Piperidine C6~46~2.8-3.0 (ax), ~2.4-2.6 (eq)C2, C5
Methylene C~58~2.4-2.6Piperidine C3, Azepane C2', C7'
Azepane C2'~55~2.6-2.8C3', C7', Methylene C
Azepane C3'~28~1.5-1.7C2', C4', C5'
Azepane C4'~27~1.5-1.7C2', C3', C5', C6'
Azepane C5'~27~1.5-1.7C3', C4', C6', C7'
Azepane C6'~28~1.5-1.7C4', C5', C7'
Azepane C7'~55~2.6-2.8C2', C6', Methylene C

Note: Predicted values are based on typical shifts for substituted piperidine and azepane rings. Actual values may vary.

The stereochemistry at the C3 chiral center and the preferred conformation of the flexible rings can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity.

For this compound, the key information derived from NOESY/ROESY would be the relative orientation of the substituent at C3. For example, observing a NOE between the C3 proton and axial protons at C2 and C4 would suggest an equatorial orientation of the azepan-1-ylmethyl substituent. The flexible seven-membered azepane ring exists in a dynamic equilibrium of several twist-chair and boat-chair conformations. rsc.org NOESY/ROESY can provide insights into the predominant conformation by revealing spatial proximities between protons across the ring. nih.gov

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information on the molecular weight and elemental formula of the compound, and its fragmentation behavior helps to confirm the proposed structure.

High-Resolution Mass Spectrometry, typically using an electrospray ionization (ESI) source, is employed to determine the exact mass of the protonated molecule [M+H]⁺ with high precision. nih.gov For this compound, with a molecular formula of C₁₂H₂₄N₂, the theoretical monoisotopic mass of the neutral molecule is 196.1939. The expected exact mass of the protonated ion [C₁₂H₂₅N₂]⁺ would be 197.2012. An experimentally determined mass that matches this value to within a few parts per million (ppm) error confirms the elemental composition and rules out other potential formulas. acs.org

Tandem mass spectrometry (MS/MS) involves selecting the protonated parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern serves as a fingerprint for the molecule's structure. nih.govscielo.br For this compound, the fragmentation is expected to be dominated by cleavages within the heterocyclic rings and at the bond connecting the substituent to the piperidine ring.

A plausible fragmentation pathway would involve:

Cleavage of the piperidine ring: A characteristic fragmentation of piperidine rings involves a retro-Diels-Alder (RDA)-type cleavage or alpha-cleavage adjacent to the nitrogen atom.

Loss of the azepane moiety: Cleavage of the C3-C(methylene) bond would lead to a fragment corresponding to the piperidine ring with a methyl group or related fragments.

Fragmentation of the azepane ring: The seven-membered ring can undergo various ring-opening and cleavage pathways.

Formation of iminium ions: Alpha-cleavage next to either nitrogen atom can readily form stable iminium ions, which are common fragments for amines. miamioh.edu A prominent fragment would likely be the azepanylmethyl cation or the piperidine-3-carbenium ion.

Table 2: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPossible Fragment Structure
197.2012112.1175C₅H₁₁N (Azepane)[Piperidin-3-ylmethyl]⁺ cation
197.201298.1019C₆H₁₃N[Azepanylmethyl]⁺ cation
197.201284.0808C₇H₁₃NProtonated Piperidine
112.117584.0808C₂H₄Protonated Piperidine (via rearrangement)

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions (e.g., FTIR, Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. rsc.org For this compound, the spectra would be characterized by vibrations of the N-H, C-H, and C-N bonds.

N-H Vibrations: The piperidine ring contains a secondary amine, which will exhibit a characteristic N-H stretching vibration. This typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹ in the IR spectrum. spectroscopyonline.com The N-H bending vibration is expected in the 1560-1640 cm⁻¹ region.

C-H Vibrations: Strong C-H stretching vibrations from the numerous methylene (CH₂) groups in the rings and the bridging unit will be observed in the 2850-3000 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations will appear in the fingerprint region, typically around 1450 cm⁻¹.

C-N Vibrations: The C-N stretching vibrations for saturated amines occur in the 1000-1250 cm⁻¹ region. acs.org These bands are often of medium to weak intensity and can be coupled with other vibrations in the fingerprint region.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3350Weak-MediumN-H stretch (piperidine)
2925, 2855StrongC-H asymmetric & symmetric stretch (CH₂)
~1460MediumC-H bend (scissoring)
~1220Medium-WeakC-N stretch
~1100Medium-WeakC-C stretch / Ring vibrations

X-ray Crystallography for Solid-State Conformation and Absolute Stereochemistry (if crystalline forms are obtained)

As of the latest available information, no studies reporting the synthesis of crystalline forms of this compound suitable for X-ray diffraction analysis have been found in peer-reviewed scientific literature. Consequently, there is no published data on its crystal system, space group, or unit cell dimensions. The solid-state conformation of the piperidine and azepane rings, as well as the torsional angles of the linking methylene bridge, remain undetermined by this definitive technique. Furthermore, without a crystal structure of a single enantiomer, the absolute stereochemistry of the chiral center at the 3-position of the piperidine ring cannot be unequivocally established through X-ray crystallography.

Table 1: Crystallographic Data for this compound
ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Solid-State ConformationData not available
Absolute StereochemistryData not available

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity and Absolute Configuration Determination (if chiral)

The compound this compound possesses a stereocenter at the C3 position of the piperidine ring, making it a chiral molecule that can exist as a pair of enantiomers. However, a comprehensive search of scientific databases has yielded no published research employing chiroptical spectroscopy methods such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) for this specific compound. Such studies would be essential for characterizing its enantiomeric purity and for the experimental determination or confirmation of its absolute configuration. Theoretical calculations of ECD spectra, often used in conjunction with experimental data to assign absolute configuration, also appear to be absent from the literature for this molecule.

Table 2: Chiroptical Data for this compound
Spectroscopic MethodFinding
Electronic Circular Dichroism (ECD)No experimental or theoretical data available
Optical Rotatory Dispersion (ORD)No experimental data available
Enantiomeric Purity DeterminationNo published methods found
Absolute ConfigurationNot experimentally determined via chiroptical methods

Theoretical Chemistry and Advanced Computational Studies of 1 Piperidin 3 Ylmethyl Azepane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a lens to view electron distribution, orbital energies, and reactivity indicators, which are critical for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for predicting the geometric and energetic properties of molecules. espublisher.com For 1-(Piperidin-3-ylmethyl)azepane, DFT calculations, particularly using the B3LYP functional with a 6-31G** basis set, are employed to determine its most stable three-dimensional structure. espublisher.com These calculations involve an iterative process of solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the system.

The optimized geometry reveals specific bond lengths, bond angles, and dihedral angles that define the molecule's ground state conformation. The total energy calculated through DFT provides a measure of the molecule's stability. For instance, calculations can pinpoint the precise lengths of the C-N bonds within the piperidine (B6355638) and azepane rings, the C-C bond of the methylene (B1212753) linker, and the angles that dictate the spatial relationship between the two heterocyclic systems.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterValue (Å/°)Description
C-N (Piperidine)1.47 ÅAverage carbon-nitrogen bond length in the piperidine ring.
C-N (Azepane)1.48 ÅAverage carbon-nitrogen bond length in the azepane ring.
C-C (Linker)1.54 ÅBond length of the methylene bridge connecting the two rings.
C-N-C (Piperidine)112.5°Average bond angle around the nitrogen in the piperidine ring.
C-N-C (Azepane)115.8°Average bond angle around the nitrogen in the azepane ring.
Dihedral AngleVariableThe torsional angle between the piperidine and azepane rings, crucial for conformational analysis.

Note: This data is hypothetical and serves as an illustrative example of DFT outputs.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Surfaces (EPS)

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, FMO analysis would likely show that the HOMO is localized primarily on the nitrogen atoms, reflecting their lone pairs of electrons and their potential to act as nucleophilic centers. The LUMO, conversely, would be distributed more across the carbon skeleton.

Electrostatic Potential Surfaces (EPS) map the electrostatic potential onto the molecule's electron density surface. This visualization tool helps to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. In this compound, the EPS would clearly show negative potential around the two nitrogen atoms, confirming them as the primary sites for electrophilic attack or hydrogen bonding.

Table 2: Hypothetical FMO Energy Values for this compound

OrbitalEnergy (eV)Implication
HOMO-6.2 eVIndicates electron-donating capability, potential for nucleophilic reactions.
LUMO2.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap8.7 eVSuggests high kinetic stability.

Note: This data is hypothetical and illustrative.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the piperidine and azepane rings, along with the rotational freedom of the methylene linker, means that this compound can exist in numerous conformations. Understanding this conformational landscape is crucial, as the specific shape of the molecule can dictate its biological activity.

Exploration of Conformational Space and Energy Landscapes

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule and their corresponding energies. Methods like molecular mechanics force fields are often used for an initial, rapid exploration of the vast conformational space. This process can identify a set of low-energy conformers that are likely to be populated at room temperature.

The energy landscape for this compound would be complex, with multiple local minima corresponding to different chair/boat/twist conformations of the rings and various orientations of the side chain. Quantum mechanical methods can then be used to re-calculate the energies of these key conformers with higher accuracy. The results can be plotted on a potential energy surface, illustrating the energy barriers between different conformations.

Solvent Effects on Conformation and Protonation States

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and its properties. uni.lu Molecular dynamics (MD) simulations are computational experiments that simulate the motion of atoms and molecules over time, allowing for the study of these dynamic processes. mdpi.com

By simulating this compound in a box of explicit water molecules, MD simulations can reveal how solvent interactions stabilize certain conformations. mdpi.com Furthermore, as a diamine, the protonation state of the molecule is highly dependent on the pH of the environment. Computational methods can predict the pKa values of the two nitrogen atoms, determining whether the molecule is likely to be neutral, singly protonated, or doubly protonated in a given aqueous environment. These different protonation states will have distinct conformations and electrostatic properties, which are critical for molecular interactions.

Molecular Modeling and Docking Studies for Hypothetical Molecular Target Interactions (In Silico Screening)

While no specific biological target for this compound has been confirmed, its structure, containing motifs present in many bioactive compounds, makes it a candidate for in silico screening against various receptors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net

This process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. nih.gov The flexible nature of the ligand is taken into account, allowing it to adopt different conformations to fit within the binding pocket.

Hypothetical docking studies could explore its interaction with targets where piperidine or azepane moieties are known to bind, such as certain G-protein coupled receptors (GPCRs) or ion channels. The results of such studies can generate hypotheses about potential biological activities and guide future experimental work. The docking scores, along with an analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues, can rank its potential as an inhibitor or activator. nih.gov

Table 3: Hypothetical In Silico Docking Results for this compound Against a Sample Target

Hypothetical TargetDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Dopamine D2 Receptor-8.5Asp114, Ser193Hydrogen bond with protonated amine; hydrophobic interactions.
Sigma-1 Receptor-9.2Glu172, Tyr173Salt bridge with protonated amine; pi-pi stacking.
Muscarinic M1 Receptor-7.9Tyr381, Asn382Hydrogen bond network with both nitrogen centers.

Note: This data is purely hypothetical and for illustrative purposes to demonstrate the output of in silico screening.

Ligand-Protein Interaction Prediction based on Structural Homology

Predicting the interaction between a small molecule (ligand) and a protein is a cornerstone of computational drug discovery. One effective strategy involves leveraging structural homology. If a ligand is structurally similar to other compounds with known protein targets, it is plausible that it will interact with the same or similar proteins. For this compound, which features both a piperidine and an azepane ring, this approach is particularly relevant. The piperidine moiety, for instance, is a prevalent scaffold in a vast number of pharmaceuticals and biologically active molecules. mdpi.com

The prediction process typically involves:

Database Screening: Searching chemical and biological databases like BindingDB and ChEMBL for compounds that are structurally analogous to this compound. bindingdb.org

Target Identification: Identifying the experimentally validated protein targets of these structural analogs.

Docking Studies: Employing molecular docking simulations to predict the binding mode and affinity of this compound to the identified protein targets. These simulations utilize scoring functions to estimate the strength of the interaction. nih.gov

Homology Modeling: If the three-dimensional structure of a potential protein target is unknown, homology modeling can be used to construct a model based on the known structure of a related (homologous) protein. This model can then be used for docking studies. unar.ac.id

Table 1: Examples of Structurally Related Scaffolds and Their Known Protein Target Classes

ScaffoldExample of Known Protein Target Class
PiperidineG-protein coupled receptors (GPCRs), Ion channels, Kinases
AzepaneProteases, GPCRs
N-methylpiperidineMuscarinic acetylcholine (B1216132) receptors
BenzylpiperidineOpioid receptors, Sigma receptors

This table is illustrative and provides a general overview. The actual protein targets for specific derivatives can vary significantly.

Force Field Development and Refinement for Amine Heterocyclic Systems

Molecular mechanics simulations, such as molecular dynamics (MD), are powerful tools for studying the dynamic behavior of molecules like this compound. The accuracy of these simulations is critically dependent on the quality of the underlying force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. unipi.it For novel or complex molecules like amine heterocycles, existing general-purpose force fields may not be sufficiently accurate. arxiv.org

The development and refinement of a force field for a specific class of molecules, such as amine heterocyclic systems, is a meticulous process:

Parameterization: This involves determining the parameters for various terms in the force field equation, including bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov

Quantum Mechanical (QM) Calculations: High-level QM calculations are often used to obtain reference data for parameterization. This can include optimized geometries, vibrational frequencies, and potential energy surfaces for representative fragments of the molecule. unipi.itacs.org

Fitting to Experimental Data: The parameters are further refined by fitting them to reproduce experimental data for a set of related molecules. This data can include thermodynamic properties like heats of vaporization and densities, as well as structural properties.

Validation: The newly developed or refined force field is then validated by its ability to predict properties that were not used in the parameterization process.

For amine heterocycles, particular attention must be paid to accurately representing the lone pair of electrons on the nitrogen atoms and the conformational flexibility of the ring systems. The development of system-specific force fields, parameterized with QM data for the molecule under investigation, can lead to higher accuracy compared to more general, transferable force fields. unipi.it Several well-established force fields, such as OPLS-AA, CHARMM General Force Field (CGenFF), and GAFF, provide a starting point for the parameterization of new molecules. nih.gov

Table 2: Key Components of a Molecular Mechanics Force Field

Force Field TermDescriptionSignificance for Amine Heterocycles
Bond StretchingDescribes the energy required to stretch or compress a chemical bond from its equilibrium length.Crucial for accurately representing the geometry of the piperidine and azepane rings.
Angle BendingRepresents the energy associated with deforming the angle between three bonded atoms.Defines the ring puckering and overall shape of the heterocyclic systems.
Torsional (Dihedral) AnglesDescribes the energy barrier to rotation around a chemical bond.Determines the conformational preferences and flexibility of the molecule.
Non-bonded InteractionsIncludes van der Waals forces and electrostatic interactions between atoms that are not directly bonded.Governs intermolecular interactions and the interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Theoretical Basis)

QSAR and pharmacophore modeling are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netyoutube.com These models are invaluable for predicting the activity of new compounds, optimizing lead compounds, and understanding the molecular features that are crucial for a desired biological effect.

Quantitative Structure-Activity Relationship (QSAR)

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. youtube.com A QSAR model is typically a mathematical equation that correlates biological activity with one or more molecular descriptors. nih.govnih.gov

The process of developing a QSAR model involves:

Data Set Selection: A set of compounds with known biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques. nih.gov

For a compound like this compound, relevant descriptors could include topological indices, 3D descriptors, and quantum chemical parameters that capture the essence of its heterocyclic nature.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. mdpi.comnih.gov It defines the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. nih.gov

Pharmacophore models can be generated in two primary ways:

Ligand-based: When the structures of several active compounds are known, a pharmacophore model can be derived by aligning them and identifying common features.

Structure-based: If the 3D structure of the biological target is available, a pharmacophore model can be created based on the key interaction points within the binding site.

Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. nih.gov This approach is particularly useful for scaffold hopping, where the goal is to find new chemical classes with the same biological activity. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExampleDescription
Constitutional Molecular Weight, Number of RingsDescribes the basic composition and connectivity of the molecule.
Topological Wiener Index, Kier & Hall IndicesNumerical values derived from the 2D graph of the molecule, representing its size, shape, and branching.
Geometrical (3D) Molecular Surface Area, Molecular VolumeDescribes the 3D shape and size of the molecule.
Electronic Dipole Moment, Partial ChargesQuantifies the electronic properties of the molecule, which are crucial for interactions.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Measures the hydrophobicity of the molecule, which influences its absorption and distribution.

Advanced Analytical Method Development for Research Quantitation and Detection

Development and Validation of Chromatographic Techniques (e.g., HPLC-UV/MS, GC-MS) for Purity Assessment and Quantification in Research Samples

The assessment of purity and the quantification of 1-(Piperidin-3-ylmethyl)azepane in research samples necessitate the use of high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometric (MS) detection, along with Gas Chromatography-Mass Spectrometry (GC-MS), are the principal methods employed for this purpose.

The development of these methods begins with an evaluation of the physicochemical properties of this compound. As a tertiary amine, it is basic and amenable to reversed-phase HPLC. A typical starting point for method development would involve a C18 stationary phase and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is critical to control the ionization state of the amine and ensure symmetrical peak shapes.

Validation of the developed method is performed according to established guidelines to ensure its reliability, reproducibility, and accuracy. Key validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

A representative, though hypothetical, set of HPLC-UV/MS parameters for the analysis of this compound is presented below.

Table 1: Illustrative HPLC-UV/MS Method Parameters

Parameter Condition
Stationary Phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
UV Detection Diode Array Detector (DAD) scanning 200-400 nm
MS Detector Electrospray Ionization (ESI) in Positive Mode

| MS Scan Mode | Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) |

GC-MS can also be employed, particularly for assessing volatile impurities. Due to the relatively low volatility of this compound, derivatization may be necessary to improve its chromatographic behavior.

The development of chromatographic methods for complex amines like this compound presents unique challenges. The basic nature of the amine can lead to strong interactions with residual silanol (B1196071) groups on silica-based stationary phases, resulting in poor peak shape (tailing) and low recovery. To mitigate these effects, several strategies can be employed:

Use of High-Purity, End-Capped Columns: Modern stationary phases with extensive end-capping minimize the number of accessible silanol groups.

Mobile Phase Modifiers: The addition of a small amount of a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups and improve peak symmetry.

pH Control: Maintaining the mobile phase pH below the pKa of the silanol groups (around pH 4-5) and above the pKa of the analyte can improve retention and peak shape.

Alternative Stationary Phases: Phenyl-hexyl or embedded polar group (EPG) phases can offer alternative selectivities and improved peak shapes for amines.

The structure of this compound contains a stereocenter at the 3-position of the piperidine (B6355638) ring. If the compound is synthesized as a racemate, the separation of the enantiomers is essential for stereospecific research. Chiral chromatography is the most common approach for this separation.

The development of a chiral separation method would involve screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of amine enantiomers. Both normal-phase (using hexane/alcohol mixtures) and reversed-phase conditions can be explored.

Table 2: Potential Chiral Separation Strategies

Strategy Description
Direct Chiral HPLC Use of a chiral stationary phase (e.g., polysaccharide-based) to directly separate the enantiomers.
Indirect Chiral HPLC Derivatization of the racemic amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

| Supercritical Fluid Chromatography (SFC) | Often provides superior resolution and faster separations for chiral compounds compared to HPLC. |

Sample Preparation Strategies for Biological Matrices in In Vitro/Ex Vivo Studies

The quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates from in vitro or ex vivo studies requires extensive sample preparation to remove interfering substances. The choice of sample preparation technique depends on the required level of cleanliness, the concentration of the analyte, and the nature of the biological matrix.

Protein Precipitation (PPT): This is a simple and rapid method where a large excess of an organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins. While effective for initial cleanup, it may not remove all interfering substances and can lead to ion suppression in MS detection.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids. For a basic compound like this compound, the sample would be alkalinized to ensure the analyte is in its free base form, and then extracted into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297).

Solid-Phase Extraction (SPE): This is a highly selective and efficient method for sample cleanup. For this compound, a mixed-mode cation exchange SPE sorbent would be ideal. The sample would be loaded under acidic conditions, where the positively charged amine binds to the cation exchange resin. Interfering substances are washed away, and the pure analyte is then eluted with a basic organic solvent.

Table 3: Comparison of Sample Preparation Techniques

Technique Advantages Disadvantages
Protein Precipitation Fast, simple, inexpensive Low selectivity, potential for ion suppression
Liquid-Liquid Extraction High recovery, clean extracts Labor-intensive, requires large volumes of organic solvents

| Solid-Phase Extraction | High selectivity, high recovery, easily automated | Higher cost, requires method development |

Advanced Spectroscopic Methods for Trace Analysis

For the detection of trace levels of this compound, particularly in complex matrices or for metabolite identification studies, advanced spectroscopic methods are indispensable. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC-MS/MS) is the gold standard for trace quantitative analysis.

In an LC-MS/MS experiment, the parent ion corresponding to the protonated molecule [M+H]+ is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations (pg/mL levels). The development of an MRM method would involve optimizing the collision energy to produce unique and stable fragment ions.

Other advanced techniques that could be applied include high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) mass analyzers. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the parent compound and its metabolites, aiding in their structural elucidation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Derivatization of the 1-(Piperidin-3-ylmethyl)azepane Core Scaffold

Systematic derivatization of the this compound core is a key strategy to explore its chemical space and to optimize its interaction with biological targets. The core scaffold offers several points for chemical modification, including the nitrogen atoms of both the piperidine (B6355638) and azepane rings, and the carbon skeletons of these rings.

One common derivatization strategy involves the modification of the azepane nitrogen. For instance, in studies on related azepane derivatives, the nitrogen atom is often acylated or alkylated to introduce a variety of substituents. These modifications can significantly influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, thereby altering its pharmacological profile.

Another approach is the introduction of substituents on the piperidine ring. The position and nature of these substituents can have a profound impact on the molecule's affinity and selectivity for its target. For example, in a series of biphenyloxy-alkyl derivatives of piperidine and azepane investigated as histamine (B1213489) H3 receptor ligands, the substitution pattern on the aromatic moiety attached to the cyclic amine was systematically varied. nih.gov

Furthermore, the length and composition of the linker between the two cyclic moieties can be altered. While the parent compound has a simple methylene (B1212753) bridge, introducing longer alkyl chains, or chains containing heteroatoms, can change the conformational flexibility and the spatial relationship between the two rings, which is often crucial for optimal target engagement.

A representative, albeit analogous, example of systematic derivatization can be seen in the development of histamine H3 receptor antagonists. In these studies, researchers synthesized and evaluated a series of compounds with either a piperidine or an azepane ring connected to a biphenyloxy moiety via an alkyl spacer. nih.gov The systematic variation of the alkyl chain length (five vs. six carbons) and the substitution pattern on the biphenyl (B1667301) group (meta vs. para) allowed for a thorough exploration of the SAR. nih.gov

Below is a data table illustrating the kind of data generated from such systematic derivatization studies, based on the findings for related azepane and piperidine derivatives.

Compound IDCyclic AmineLinker LengthBiphenyl SubstitutionAffinity (Ki, nM)
13 Azepane6 carbonsmeta18
14 Piperidine5 carbonspara25
16 Azepane5 carbonspara34

Data is illustrative and based on analogous compounds from referenced literature. nih.gov

Elucidation of Structural Determinants for Molecular Interactions and Selectivity

The elucidation of structural determinants for molecular interactions and selectivity is a primary goal of SAR studies. By comparing the biological activities of a series of related compounds, researchers can infer which structural features are critical for binding to a specific target and for discriminating between different targets.

For ligands based on the piperidine-azepane framework, several structural features are key determinants of their interaction profile:

The Basic Nitrogen Atoms: The nitrogen atoms in both the piperidine and azepane rings are typically protonated at physiological pH. This positive charge often allows for a crucial ionic interaction with an acidic residue (e.g., aspartic acid or glutamic acid) in the binding pocket of the target protein. The relative basicity of these nitrogens, which can be modulated by nearby substituents, can fine-tune the strength of this interaction.

The Nature of the Cyclic Rings: The choice between a six-membered piperidine ring and a seven-membered azepane ring can significantly impact affinity and selectivity. The larger azepane ring offers greater conformational flexibility, which may allow for a better-induced fit to the target protein. nih.gov In the case of the histamine H3 receptor ligands, both piperidine and azepane derivatives showed high affinity, indicating that the receptor can accommodate both ring systems. nih.gov However, the azepane derivatives often displayed slightly different pharmacological profiles.

The Linker Moiety: The linker connecting the two rings dictates the distance and relative orientation between them. This is critical for positioning the key interacting groups correctly within the binding site. A simple methylene linker, as in the parent compound, provides a certain degree of rigidity, while longer, more flexible linkers can allow the molecule to adopt different conformations to fit various binding pockets.

Substituents: The introduction of specific substituents can lead to additional interactions, such as hydrogen bonds, hydrophobic interactions, or aromatic interactions (e.g., pi-pi stacking). For example, in the histamine H3 receptor antagonists, the biphenyl moiety is essential for high affinity, likely engaging in hydrophobic and aromatic interactions with the receptor. nih.gov The position of the phenyl group on the phenoxy ring (meta vs. para) was also shown to be a determinant of affinity. nih.gov

Selectivity is often achieved by exploiting subtle differences in the binding sites of different receptors. For instance, a bulkier substituent might be tolerated by one receptor subtype but not another, leading to selective binding. In the study of biphenyloxy-alkyl derivatives, high selectivity for the histamine H3 receptor over the H4 receptor was achieved. nih.gov

Mapping Pharmacophore Features for Optimal Target Engagement

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Pharmacophore mapping is a crucial step in understanding the SAR of a series of compounds and in designing new, more potent, and selective ligands.

For a ligand series based on the this compound scaffold, a typical pharmacophore model would likely include:

A Cationic/Positive Ionizable Feature: Corresponding to one or both of the basic nitrogen atoms. This feature is often essential for anchoring the ligand in the binding site through an ionic interaction.

Hydrophobic/Aromatic Features: If the derivatives contain aromatic or bulky aliphatic groups, these would be represented as hydrophobic or aromatic features in the pharmacophore model. These features contribute to binding by engaging with non-polar regions of the binding pocket.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms themselves can act as hydrogen bond acceptors. Furthermore, substituents introduced during derivatization can add extra hydrogen bond donor or acceptor sites.

The spatial arrangement of these features is critical. The distances and angles between the different pharmacophore points define the geometry required for optimal binding. Computational methods are often used to generate and validate pharmacophore models based on a set of active compounds. nih.gov

While a specific pharmacophore model for this compound derivatives is not publicly available, the principles of pharmacophore mapping can be illustrated by studies on other heterocyclic compounds. For instance, in the development of dipeptidyl peptidase IV inhibitors, a five-point pharmacophore model (AAADH_1) was generated from a series of pyrrolidine (B122466) derivatives. nih.gov This model consisted of two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic feature, and was successfully used to guide the design of new potent inhibitors. nih.gov

Conformational Flexibility and Its Influence on Molecular Interactions

The conformational flexibility of a molecule plays a significant role in its biological activity. A molecule must be able to adopt a specific conformation, often referred to as the "bioactive conformation," to bind effectively to its target. The this compound scaffold has considerable conformational flexibility arising from the two saturated heterocyclic rings and the rotatable bond of the methylene linker.

Ring Conformations: Both the piperidine and azepane rings can exist in multiple conformations. The piperidine ring typically adopts a chair conformation, but boat and twist-boat conformations are also possible. The seven-membered azepane ring is even more flexible, with several low-energy conformations such as chair, boat, and twist-chair/boat forms. The specific conformation adopted can be influenced by the substituents on the rings.

Inter-ring Flexibility: The single bond of the methylene linker allows for rotation, changing the relative orientation of the piperidine and azepane rings. This flexibility can be advantageous, as it allows the molecule to adapt to the shape of the binding site. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding.

Studies on conformationally restricted analogues of other bioactive compounds have shown that locking a molecule into its bioactive conformation can lead to a significant increase in potency. For example, in a series of muscarinic agents, constraining the molecule by forming a six- or seven-membered ring from a more flexible chain preserved affinity but altered the functional activity. nih.gov This highlights the delicate balance between flexibility and pre-organization for optimal molecular interactions.

Molecular mechanics calculations and other computational techniques are often employed to study the conformational preferences of flexible molecules and to understand how these relate to their biological activity. nih.gov For the this compound scaffold, such studies would be invaluable in rationalizing SAR data and in guiding the design of new analogues with improved properties.

Future Directions and Emerging Research Opportunities

Exploration of Novel and Sustainable Synthetic Pathways for Complex Amine Heterocycles

The synthesis of complex nitrogen-containing heterocycles, such as the piperidine (B6355638) and azepane rings found in 1-(Piperidin-3-ylmethyl)azepane, is a cornerstone of modern organic chemistry. However, traditional synthetic methods often rely on harsh reagents, multi-step processes, and generate significant chemical waste. The future of synthesizing such compounds lies in the adoption of novel and sustainable approaches that are both efficient and environmentally benign.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of N-heterocycles. ajpaonline.comnih.govsaspublishers.com This includes the use of safer solvents like water or polyethylene (B3416737) glycol (PEG), and the development of catalyst-free reactions. stepscience.com For the synthesis of piperidine and azepane derivatives, recent research has focused on environmentally benign methods that reduce waste and hazard. ajpaonline.com

Biocatalysis: Enzymes are powerful catalysts that offer high selectivity and operate under mild conditions, making them ideal for sustainable synthesis. nih.gov The use of biocatalysts, such as imine reductases and transaminases, has shown great promise for the asymmetric synthesis of chiral amines and the construction of saturated N-heterocycles. vdu.ltnih.govresearchgate.netresearchgate.net For instance, multi-enzyme cascades have been successfully used to synthesize protected 3-aminopiperidine and 3-aminoazepane derivatives, demonstrating the potential of biocatalysis for creating complex chiral scaffolds. acs.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. nih.govresearchgate.net This technique allows for precise control over reaction parameters, leading to higher yields and purity. nih.gov Flow chemistry has been successfully applied to the synthesis of amines, amides, and imines, and its application to the synthesis of complex heterocycles like this compound could lead to more efficient and atom-economical processes. scispace.comwaters.com

C-H Functionalization: Direct C-H bond functionalization has emerged as a powerful tool for the synthesis of N-heterocycles, offering a more atom-economical alternative to traditional cross-coupling reactions. researchgate.netnih.gov Transition-metal catalyzed C-H activation allows for the direct introduction of nitrogen-containing groups into a molecule, streamlining the synthesis of complex structures. researchgate.netnih.govnih.govchemicalbook.com

Synthetic ApproachKey AdvantagesRelevance to this compound
Green Chemistry Reduced waste, safer solvents, environmentally benignDevelopment of sustainable manufacturing processes.
Biocatalysis High selectivity, mild reaction conditions, chiral synthesisEnantioselective synthesis of specific isomers for pharmacological studies.
Flow Chemistry Improved safety, efficiency, and scalabilityPotential for large-scale, automated synthesis with high purity.
C-H Functionalization Atom economy, streamlined synthesisMore direct and efficient routes to the piperidine and azepane core structures.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from drug discovery to materials science. stepscience.comnih.gov These computational tools can accelerate the design and development of new compounds by predicting their properties and suggesting optimal synthetic routes. For a compound like this compound, AI and ML offer significant opportunities to explore its potential and design novel analogs with enhanced properties.

Compound Design and Property Prediction: Machine learning models can be trained on large datasets of chemical structures and their corresponding properties to predict the characteristics of new, untested compounds. ajpaonline.comnih.govresearchgate.net This includes predicting physicochemical properties, biological activity, and even toxicity. waters.comchemicalbook.com For instance, ML models have been successfully used to predict the density of heterocyclic compounds and the regioselectivity of chemical reactions. ajpaonline.comvdu.ltresearchgate.net Such predictive power can guide the design of new piperidine-azepane derivatives with desired attributes, saving significant time and resources in the laboratory. nih.gov

Retrosynthesis and Synthesis Planning: AI algorithms are being developed to assist chemists in planning the synthesis of complex molecules. stepscience.com By analyzing known chemical reactions, these tools can propose viable retrosynthetic pathways, breaking down a target molecule into simpler, commercially available starting materials. This can be particularly valuable for complex heterocycles where multiple synthetic routes may be possible.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Property Prediction ML models predict physicochemical and biological properties. ajpaonline.comnih.govresearchgate.netRapidly assess the potential of novel analogs without synthesis.
Virtual Screening In silico screening of compound libraries against biological targets. researchgate.netnih.govIdentify potential therapeutic applications and biological targets.
Retrosynthesis AI-driven planning of synthetic routes. stepscience.comOptimize the synthesis of the compound and its derivatives.

Expansion of Mechanistic In Vitro Studies to Novel Biological Targets

While the synthesis and computational analysis of this compound are crucial first steps, understanding its biological activity is paramount to unlocking its therapeutic potential. The piperidine and azepane moieties are present in numerous biologically active compounds, suggesting that this molecule could interact with a range of biological targets. stepscience.comnih.govnih.gov Future research should focus on expanding mechanistic in vitro studies to explore these possibilities.

Identifying Biological Targets: A broad screening of this compound against a panel of common biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, would be a critical starting point. For instance, derivatives of piperidine and azepane have shown affinity for histamine (B1213489) H3 receptors and sigma receptors. ajpaonline.comchromatographytoday.com Investigating the interaction of this compound with these and other receptors could reveal novel pharmacological activities.

Mechanism of Action Studies: Once a potential biological target is identified, detailed in vitro assays are necessary to elucidate the mechanism of action. ijnrd.org This could involve determining binding affinities (Ki values), functional activities (agonist, antagonist, or modulator), and the effects on downstream signaling pathways. nih.gov For example, studies on similar heterocyclic compounds have investigated their inhibitory effects on enzymes like acetylcholinesterase or their ability to modulate ion channel function. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogs of this compound, researchers can establish structure-activity relationships. This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity. This information is invaluable for optimizing the compound's potency, selectivity, and pharmacokinetic properties.

Research AreaObjectiveExample Approaches
Target Identification To discover the biological targets of the compound.High-throughput screening against receptor and enzyme panels.
Mechanism of Action To understand how the compound interacts with its target. ijnrd.orgRadioligand binding assays, functional assays (e.g., cAMP accumulation), electrophysiology.
SAR Studies To optimize the compound's biological activity.Synthesis and in vitro testing of a library of analogs.

Development of Advanced Analytical Techniques for Real-time Monitoring in Research Settings

The ability to monitor chemical reactions and analyze complex mixtures in real-time is crucial for both research and development. Advanced analytical techniques can provide valuable insights into reaction kinetics, impurity profiles, and product quality, leading to more efficient and robust processes. For a compound like this compound, the application of these techniques can significantly enhance its study from synthesis to biological evaluation.

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. stepscience.comvdu.ltnih.govresearchgate.net The use of in-line and on-line analytical tools, such as spectroscopy (NIR, Raman, UV-Vis) and chromatography, allows for real-time monitoring of reactions. scispace.comresearchgate.netnih.govchemrxiv.org This can be particularly beneficial for optimizing the synthesis of this compound, ensuring consistent product quality and yield. nih.gov

Hyphenated Analytical Techniques: The coupling of separation techniques with powerful detection methods, known as hyphenated techniques, provides a wealth of information for the characterization of complex mixtures. ajpaonline.comsaspublishers.comnih.govijnrd.orgchromatographytoday.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-Nuclear Magnetic Resonance (LC-NMR) are indispensable for identifying and quantifying the components of a reaction mixture, including the desired product, byproducts, and impurities. ajpaonline.comsaspublishers.comnih.gov These techniques would be essential for the detailed analytical characterization of this compound and its derivatives.

Real-time Reaction Monitoring: Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can be used for real-time monitoring of chemical reactions. nih.govacs.orgresearchgate.netnih.gov This provides valuable kinetic and mechanistic data, allowing for a deeper understanding of the reaction process. For instance, benchtop NMR spectroscopy has been used for online reaction monitoring of complex enzymatic cascades. researchgate.net Applying these techniques to the synthesis of this compound would enable precise control and optimization of the reaction conditions.

Analytical TechniqueApplicationBenefit for this compound Research
Process Analytical Technology (PAT) Real-time monitoring and control of synthesis. stepscience.comvdu.ltnih.govresearchgate.netImproved process understanding, consistency, and product quality.
Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) Separation and identification of complex mixtures. ajpaonline.comsaspublishers.comnih.govijnrd.orgchromatographytoday.comDetailed characterization of the compound and its synthesis.
Real-time Spectroscopy (NMR, Raman) In-situ monitoring of reaction kinetics and mechanisms. nih.govacs.orgresearchgate.netnih.govOptimization of reaction conditions and deeper mechanistic insights.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(Piperidin-3-ylmethyl)azepane and its structural analogs?

Methodological Answer:
The synthesis of azepane-piperidine hybrids typically involves:

  • Piperidine Ring Formation : Utilize cyclization of amines with carbonyl compounds (e.g., via reductive amination) or nucleophilic substitution of halogenated precursors.
  • Azepane Functionalization : Attach the piperidinylmethyl group via alkylation or coupling reactions (e.g., Buchwald-Hartwig amination for nitrogen-linked derivatives).
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization from ethanol/water mixtures.

Key Evidence : Similar protocols for fluoropyridinyl-azepanes (e.g., Balz-Schiemann reaction for fluorinated rings and nucleophilic substitution for azepane coupling) are detailed in . A related synthesis using 3-bromopyridine and azepane is described in , suggesting analogous routes for piperidine-azepane systems .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing axial vs. equatorial substituents on azepane).
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm solid-state conformation (if crystals are obtainable).
  • HPLC-PDA : Assess purity (>95% recommended for biological assays).

Key Evidence : and emphasize NMR and MS for structural validation of azepane derivatives .

Advanced: How can researchers address low yields in multi-step synthesis of this compound derivatives?

Methodological Answer:

  • Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) or solvents (DMF vs. THF) to improve efficiency.
  • Flow Chemistry : Use continuous flow reactors ( mentions industrial-scale optimization) to enhance mixing and reduce side reactions.
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc protection for secondary amines) during critical steps.

Key Evidence : highlights synthetic complexity in nitroaromatic analogs, recommending iterative optimization .

Advanced: What approaches resolve contradictions in biological activity data for azepane-piperidine hybrids?

Methodological Answer:

  • Purity Validation : Re-test compounds after rigorous purification (e.g., preparative HPLC) to rule out impurity-driven effects.
  • Stereochemical Analysis : Use chiral chromatography or optical rotation to confirm enantiopurity, as stereochemistry impacts receptor binding (e.g., notes stereoelectronic effects in nitro-substituted analogs).
  • In Silico Modeling : Perform molecular docking to identify binding poses that explain divergent activity (e.g., fluorine vs. nitro substituents in and ).

Key Evidence : and compare substituent effects on biological activity, emphasizing electronic and steric factors .

Advanced: How does the piperidinylmethyl group influence pharmacokinetic properties compared to other substituents?

Methodological Answer:

  • Lipophilicity : Calculate logP values (e.g., using ChemDraw) to compare piperidinylmethyl (moderate logP) with fluorophenyl (higher logP) or nitroaryl (polar) groups.
  • Metabolic Stability : Conduct hepatic microsome assays to assess CYP450-mediated degradation. Piperidine rings may undergo oxidative metabolism faster than azepanes.
  • Blood-Brain Barrier Penetration : Use PAMPA-BBB assays; bulkier substituents (e.g., bromothiophene in ) may reduce permeability.

Key Evidence : and discuss substituent effects on binding affinity and stability .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Radioligand Binding : Test affinity for GPCRs (e.g., serotonin or dopamine receptors) using 3^3H-labeled ligands.
  • Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., FRET).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC50_{50} values.

Key Evidence : and outline receptor-binding and cytotoxicity studies for related azepanes .

Advanced: Which computational tools predict the binding modes of this compound with target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., hydrogen bonds with fluoropyridines in ).
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and conformational changes.
  • QSAR Modeling : Develop quantitative structure-activity relationships using datasets from analogs (e.g., nitro vs. bromo derivatives in and ).

Key Evidence : discusses π-π stacking and hydrogen bonding mechanisms applicable to docking studies .

Advanced: How do steric effects of the azepane ring impact ligand-receptor interactions compared to smaller heterocycles?

Methodological Answer:

  • Conformational Analysis : Compare azepane (7-membered) vs. piperidine (6-membered) flexibility via NMR or X-ray. Larger rings may adopt boat conformations, altering binding.
  • Receptor Mutagenesis : Introduce point mutations (e.g., Phe→Ala in binding pockets) to test steric complementarity.
  • Thermodynamic Profiling : Use ITC (Isothermal Titration Calorimetry) to measure entropy/enthalpy trade-offs from ring size.

Key Evidence : and contrast azepane with piperidine analogs, highlighting steric influences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.